molecular formula C10H16N2 B7767423 N,N,N',N'-Tetramethyl-P-phenylenediamine CAS No. 27215-51-6

N,N,N',N'-Tetramethyl-P-phenylenediamine

Cat. No.: B7767423
CAS No.: 27215-51-6
M. Wt: 164.25 g/mol
InChI Key: CJAOGUFAAWZWNI-UHFFFAOYSA-N
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Description

Historical Context and Significance in Early Redox Chemistry

N,N,N',N'-Tetramethyl-p-phenylenediamine was first reported in 1879 by the German chemist Casmir Wurster. wikipedia.org In his honor, the compound is also known as Wurster's reagent. wikipedia.orghimedialabs.com The most significant early discovery associated with TMPD was its one-electron oxidation to form a deeply colored, stable radical cation known as Wurster's Blue. wikipedia.orgchemodex.com This was one of the first organic radical cations to be scientifically described, marking a milestone in the understanding of free radicals in organic chemistry. wikipedia.orgacs.org

The formation of Wurster's Blue, with its intense blue or purple color, provided a clear visual indicator of a redox process, making TMPD a valuable tool in early analytical chemistry. chemodex.com The midpoint potential for the first electron transfer is 0.276 V versus the Standard Hydrogen Electrode, a property that makes it useful as a redox indicator and mediator in potentiometric titrations. wikipedia.org The stability and distinct color of Wurster's Blue allowed for the qualitative and quantitative study of oxidizing agents and enzymatic reactions, such as those involving peroxidases. himedialabs.comchemodex.com

Current Research Landscape and Emerging Trends for this compound

The fundamental redox properties of TMPD that were recognized early on continue to drive its use in contemporary research, with new and innovative applications constantly emerging.

Current research extensively utilizes TMPD and its dihydrochloride (B599025) salt as a redox indicator in various biochemical assays. chemodex.commedchemexpress.com It is employed to study the electron transport chain in mitochondria, where it can donate electrons to cytochrome c, and to investigate the activity of enzymes like heme peroxidases. wikipedia.orgchemodex.com In these assays, the oxidation of the colorless TMPD to the colored Wurster's Blue allows for spectrophotometric monitoring of the reaction. chemodex.com

Emerging trends are expanding the application of TMPD into new technological domains. One promising area is in the development of redox flow batteries, where organic molecules that can act as charge carriers, or "redoxmers," are being explored. acs.org Researchers are working to enhance the stability of the Wurster's Blue radical cation to create durable and efficient energy storage systems. acs.org Furthermore, TMPD is a key component in the development of advanced electrochemical sensors for detecting a range of analytes, including organic pollutants and heavy metals, owing to its excellent electron transfer properties. chemimpex.com Scientists are also exploring the functionalization of TMPD to create new derivatives with enhanced stability and tailored redox properties for specific applications in electrosynthesis. rsc.orgrsc.org

Distinction from Analogous Phenylenediamines in Advanced Applications

The unique characteristics of this compound set it apart from other phenylenediamine derivatives, particularly in specialized and advanced applications.

A key distinction lies in the stability of the radical cation formed upon one-electron oxidation. While other phenylenediamines, such as p-phenylenediamine (B122844) and N,N-dimethyl-p-phenylenediamine (which forms Wurster's Red), also produce colored radical cations, the tetramethylated derivative, Wurster's Blue, exhibits notable stability. wikipedia.org This stability is crucial for its use as a reliable redox indicator and mediator. wikipedia.orgchemodex.com

In the context of electrosynthesis, the two-electron oxidation of TMPD leads to a highly unstable dication (TMPD²⁺) in aqueous solutions, which can limit its direct application. rsc.orgrsc.org However, this reactivity is being harnessed through chemical modification. By functionalizing the TMPD molecule, researchers can create new derivatives with more stable oxidized forms, enabling their use in the electrochemical synthesis of a wider range of p-phenylenediamine compounds under environmentally friendly conditions. rsc.org This contrasts with simpler phenylenediamines, which may not offer the same potential for tailored functionalization and stabilization of their oxidized states for such advanced synthetic purposes.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₁₆N₂ wikipedia.org
Molar Mass 164.252 g·mol⁻¹ wikipedia.org
Appearance Colorless solid wikipedia.org
Melting Point 51 °C (124 °F; 324 K) wikipedia.org
Boiling Point 260 °C (500 °F; 533 K) wikipedia.org
Solubility in Water Slightly soluble in cold water, more so in hot water wikipedia.org
Other Solubilities Soluble in alcohol, chloroform wikipedia.org

Table 2: Redox Properties of this compound

ParameterValueReference
Oxidized Form Wurster's Blue (radical cation) wikipedia.org
Midpoint Potential (E°' for TMPD/TMPD•⁺) 0.276 V (vs. SHE) wikipedia.org
Key Characteristic Forms a stable, deeply colored radical cation upon one-electron oxidation wikipedia.orgchemodex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
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InChI

InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3
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InChI Key

CJAOGUFAAWZWNI-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C)C
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Molecular Formula

C10H16N2
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DSSTOX Substance ID

DTXSID5026124
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Molecular Weight

164.25 g/mol
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Physical Description

Leaflets or a drab green solid. (NTP, 1992), Solid; [Merck Index] Drab green solid; [NTP] Grey powder; [Sigma-Aldrich MSDS]
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Boiling Point

500 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Vapor Pressure

0.07 [mmHg]
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CAS No.

100-22-1, 27215-51-6
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Record name N,N,N′,N′-Tetramethyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-
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Melting Point

120 to 124 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Synthetic Methodologies and Precursor Chemistry of N,n,n ,n Tetramethyl P Phenylenediamine

Established Synthetic Routes for N,N,N',N'-Tetramethyl-P-phenylenediamine

Methylation of p-Phenylenediamine (B122844) and its Derivatives

A primary and well-documented method for synthesizing this compound involves the methylation of p-phenylenediamine. This process can also be effectively carried out on derivatives of p-phenylenediamine, such as p-dimethylaminoaniline. orgsyn.org The reaction typically involves treating the starting diamine with a suitable methylating agent to introduce four methyl groups onto the nitrogen atoms.

Another approach involves the methylation of p-dimethylaminoaniline using methanol (B129727) in the presence of hydrochloric acid at elevated temperatures (170–200°C). orgsyn.org The resulting salt is then treated with aqueous ammonia (B1221849) at high temperatures (180–190°C) to yield the final product. orgsyn.org

Alkylation Strategies with Various Methylating Agents

Various alkylating agents have been employed for the synthesis of TMPD, with methyl iodide and dimethyl sulfate (B86663) being prominent examples. orgsyn.org While the reaction of p-phenylenediamine with methyl iodide has been reported to produce TMPD, the yields are often low. orgsyn.orgacs.org

A more efficient procedure utilizes dimethyl sulfate in the presence of aqueous sodium bicarbonate. orgsyn.org This method allows for the selective methylation of the aromatic amines under mild conditions, proceeding through the formation of a quaternary salt. orgsyn.org The reaction is typically conducted at a controlled temperature of 18–22°C. orgsyn.org This process is advantageous as it avoids affecting other functional groups that might be present in the molecule and generally provides a higher yield compared to other methods. orgsyn.org

Table 1: Comparison of Methylating Agents for TMPD Synthesis

Methylating Agent Starting Material Conditions Yield Reference
Methyl Iodide p-Phenylenediamine Not specified Low orgsyn.org
Dimethyl Sulfate p-Phenylenediamine Aqueous sodium bicarbonate, 18–22°C 82–88% orgsyn.org
Methanol/HCl p-Dimethylaminoaniline 170–200°C, then aqueous ammonia at 180–190°C Not specified orgsyn.org

Formation of Dihydrochloride (B599025) Salt and Related Derivatives

This compound is often prepared and utilized in its dihydrochloride salt form. chemimpex.combiosynth.comhimedialabs.com This salt is a versatile compound known for its strong reducing properties, making it a valuable electron donor in various chemical reactions. chemimpex.com The dihydrochloride salt enhances the stability and solubility of the compound, which is advantageous for its application in analytical chemistry and dye synthesis. chemimpex.combiosynth.com The formation of the dihydrochloride salt is a straightforward process involving the treatment of the free base with hydrochloric acid. nih.gov This salt is commercially available and is sometimes referred to as Wurster's reagent dihydrochloride. nih.gov

Novel and Green Synthesis Approaches for this compound

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. nih.gov For the synthesis of N,N-dimethyl-p-phenylenediamine, a precursor to TMPD, a green synthesis method has been developed. google.com This method involves the reduction of p-nitro-N,N-dimethylaniline using hydrazine (B178648) hydrate (B1144303) in the presence of a CuO/C catalyst. google.com This approach is considered a green technology because it uses a less hazardous reducing agent, has mild reaction conditions, and produces high yields. google.com The reaction generates nitrogen and water as byproducts, minimizing environmental pollution. google.com

While direct "green" synthesis routes for this compound are not extensively detailed in the provided results, the principles of green chemistry, such as the use of less toxic reagents and solvents and milder reaction conditions, are being applied to the synthesis of related aromatic amines. nih.govmdpi.com These approaches often focus on catalytic methods to improve efficiency and reduce waste. google.comgoogle.com

Precursor Compound Chemistry and Derivatization

The chemistry of precursor compounds is crucial for the synthesis of this compound. A key precursor is p-phenylenediamine itself, which can be synthesized through various methods, including the reduction of p-nitroaniline. google.comgoogle.com Another important precursor is N,N-dimethyl-p-phenylenediamine, which is prepared by the nitration of dimethylaniline followed by the reduction of the resulting 4-nitrodimethylaniline. wikipedia.org

The protonated form of this compound, specifically the dihydrochloride salt, is a significant derivative. chemimpex.comnih.gov This salt is a stable, crystalline solid. lobachemie.com One of the most notable chemical properties of TMPD is its ability to undergo one-electron oxidation to form a stable, deeply colored radical cation known as Wurster's Blue. wikipedia.org This redox behavior is central to many of its applications.

Table 2: Key Precursors and Derivatives of this compound

Compound Name Role Synthesis/Formation Reference
p-Phenylenediamine Starting Material Reduction of p-nitroaniline google.comgoogle.com
N,N-Dimethyl-p-phenylenediamine Precursor Nitration of dimethylaniline, followed by reduction wikipedia.org
This compound dihydrochloride Derivative Treatment of the free base with hydrochloric acid chemimpex.comnih.gov

Advanced Spectroscopic Characterization and Quantum Chemical Analysis of N,n,n ,n Tetramethyl P Phenylenediamine

High-Resolution Spectroscopic Probes of N,N,N',N'-Tetramethyl-P-phenylenediamine

This compound (TMPD) and its corresponding oxidized species have been extensively studied using a variety of high-resolution spectroscopic techniques. These methods provide detailed insights into the electronic structure, geometry, and dynamics of the neutral molecule, its radical cation (Wurster's Blue), and its dication.

The electronic transitions of TMPD and its oxidized forms give rise to distinct absorption bands in the UV-Vis region. The neutral TMPD molecule is colorless. wikipedia.org Its oxidation, however, produces characteristically colored species. One-electron oxidation of TMPD yields a deep blue radical cation known as Wurster's Blue. wikipedia.org

The cationic radical of TMPD exhibits strong absorption bands in the visible region of the spectrum. Studies have identified these prominent absorption bands at approximately 564 nm and 613 nm. researchgate.net The formation of these new absorption bands is a clear indicator of the generation of the TMPD cationic radical. researchgate.netscispace.com The two-electron oxidation of TMPD leads to the formation of a dication (TMPD²⁺), which is noted to be highly unstable in aqueous solutions. rsc.orgresearchgate.net Spectroscopic studies have assigned the electronic transitions for both Wurster's Blue and the parent TMPD molecule. acs.org

SpeciesAbsorption Maxima (λmax)Appearance
Neutral TMPDNot specified in visible regionColorless solid wikipedia.org
TMPD•+ (Wurster's Blue)~564 nm, ~613 nm researchgate.netDeep Blue wikipedia.org
TMPD2+Not specifiedUnstable in aqueous solution rsc.orgresearchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a primary technique for studying paramagnetic species like the TMPD radical cation. The unpaired electron in the radical interacts with surrounding magnetic nuclei, leading to hyperfine splitting in the ESR spectrum, which provides information about the electron's delocalization. For the TMPD radical cation, the unpaired electron is delocalized over the nitrogen and hydrogen atoms.

Electron Nuclear Double Resonance (ENDOR) is an advanced technique that offers significantly higher resolution for measuring hyperfine interactions compared to conventional ESR. illinois.edursc.org In an ENDOR experiment, a specific EPR transition is saturated while simultaneously irradiating the sample with radiofrequency (RF) waves. When the RF frequency matches a nuclear transition, the EPR signal intensity changes, allowing for precise measurement of hyperfine coupling constants. wikipedia.orglibretexts.org This method is particularly useful for resolving small hyperfine splittings from distant nuclei that would otherwise be unobservable in the broadened lines of an ESR spectrum. illinois.edu While general principles of ENDOR are well-established for characterizing paramagnetic sites, specific ENDOR studies on the TMPD radical cation reveal detailed information about the spin density distribution across the molecule's framework. nih.gov

Spectroscopic ParameterInformation ObtainedRelevance to TMPD•+
g-value (ESR)Characterizes the magnetic moment of the unpaired electron.Provides a fingerprint for the radical species.
Hyperfine Coupling Constant (A)Measures the interaction strength between the unpaired electron and magnetic nuclei (e.g., ¹H, ¹⁴N).Maps the spin density distribution across the molecule. wikipedia.org
ENDOR FrequenciesProvide precise values of hyperfine couplings, even for weakly coupled nuclei. illinois.eduAllows for unambiguous assignment of hyperfine splittings to specific nuclei and determination of their interaction strength. nih.gov

While the paramagnetic nature of the TMPD radical cation complicates direct NMR observation due to line broadening, NMR spectroscopy of the diamagnetic neutral TMPD and its dihydrochloride (B599025) salt provides valuable structural information.

¹H NMR: The ¹H NMR spectrum of this compound dihydrochloride shows distinct signals corresponding to the aromatic protons and the methyl protons. chemicalbook.com The chemical shifts provide information about the electronic environment of these protons.

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure at the nitrogen centers, although it is often challenged by the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N nucleus. umass.edu Techniques such as creating hyperpolarized ¹⁵N-labeled TMPD derivatives can dramatically enhance the signal intensity, allowing for clear observation of the ¹⁵N resonance. nih.govresearchgate.net The ¹⁵N chemical shift is sensitive to the local electronic environment and can be used to study changes upon chemical modification or interaction. researchgate.net For instance, hyperpolarized [¹⁵N, D₁₄]TMPA (a related trimethylphenylammonium compound) exhibited a significantly enhanced ¹⁵N NMR signal that could be monitored for over an hour. nih.gov

NucleusTechniqueTypical Information
¹H¹H NMRChemical shifts for aromatic and methyl protons. chemicalbook.com
¹⁵N¹⁵N NMR (often with hyperpolarization)Chemical shifts sensitive to the electronic environment of the nitrogen atoms. nih.govresearchgate.net

Time-resolved spectroscopic methods, such as picosecond transient absorption, are employed to study the ultrafast dynamics of excited states and reaction intermediates. utoronto.canih.gov These techniques use a short "pump" laser pulse to excite the molecule and a delayed "probe" pulse to monitor the resulting spectral changes over time, allowing for the observation of processes on picosecond (10⁻¹² s) timescales. hamamatsu.comunisoku.com

Studies on TMPD have utilized picosecond transient absorption to investigate photoinduced electron transfer (ET) reactions. researchgate.net When TMPD is excited in the presence of an electron acceptor like dichloromethane (B109758), an ultrafast electron transfer occurs. Research has shown that for TMPD, this reaction has two kinetic components with time constants (τ) of less than 4 picoseconds and 9.5 picoseconds. researchgate.net These are attributed to excited molecules reacting before and after vibrational relaxation, respectively. researchgate.net Such experiments are crucial for understanding the fundamental mechanisms of charge separation and recombination, which are key processes in fields like artificial photosynthesis and solar energy conversion. unisoku.com

Process StudiedTechniqueObserved Time Constants (τ) for TMPD
Photoinduced Electron Transfer to CH₂Cl₂Picosecond Transient Absorptionτ₁ < 4 ps; τ₂ = 9.5 ps researchgate.net

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for complementing experimental spectroscopic data and providing deeper theoretical understanding.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov It has been widely applied to study TMPD and related compounds to calculate properties such as electronic structure, spin-state ordering, and redox potentials. nih.govarxiv.org

DFT calculations can accurately predict the redox potentials of organic molecules, which is crucial for understanding the electrochemical behavior of TMPD. canterbury.ac.nz The process typically involves calculating the Gibbs free energies of the oxidized and reduced species, often using a thermodynamic cycle that incorporates solvation effects via a polarizable continuum model (PCM). nih.govmdpi.com For TMPD, the midpoint potential for the first one-electron oxidation (TMPD/TMPD•⁺) is experimentally determined to be 0.276 V versus the Standard Hydrogen Electrode. wikipedia.org Computational models aim to reproduce this value and predict the potential for the second oxidation step (TMPD•⁺/TMPD²⁺). Good agreement between DFT-calculated and experimental redox potentials can help validate the computational model and the predicted molecular structure in solution. nih.gov Furthermore, DFT is used to model the electronic structure by calculating molecular orbital energies and mapping the spin density distribution in the radical cation, which can then be directly compared with hyperfine coupling constants obtained from ESR and ENDOR experiments.

PropertyComputational MethodInformation Obtained for TMPD
Redox PotentialsDFT with Polarizable Continuum Model (PCM) mdpi.comCalculation of E¹/₂ for TMPD/TMPD•⁺ and TMPD•⁺/TMPD²⁺ couples. canterbury.ac.nz
Electronic StructureDFT nih.govMolecular orbital energies, charge distribution.
Spin DensityDFTDistribution of the unpaired electron in the TMPD•⁺ radical, for correlation with ESR/ENDOR data.

Theoretical Predictions of Spectroscopic Parameters (e.g., hyperfine coupling constants)

The theoretical prediction of spectroscopic parameters, such as electron spin resonance (ESR) hyperfine coupling constants (hfccs), is a critical tool for the structural characterization of radical species like the this compound (TMPD) radical cation (TMPD•+). Computational studies, particularly those employing density functional theory (DFT), have become instrumental in complementing experimental ESR and electron nuclear double resonance (ENDOR) spectroscopy.

A key aspect of these theoretical investigations is the selection of an appropriate combination of a DFT functional and a basis set. Research has shown that for N,N,N',N'-tetrasubstituted p-phenylenediamine (B122844) radical cations, different computational protocols can yield varying degrees of accuracy when compared to experimental data. For instance, a study systematically tested several hybrid-DFT functionals (B3LYP, PBE0, TPSSh, ωB97XD) and MP2 with various ESR-optimized "J-style" basis sets (e.g., 6-31G(d,p)-J, pcJ-n). researchgate.netnih.govnih.gov

The PBE0 functional combined with the 6-31G(d,p)-J basis set and a polarized continuum model (PCM) to account for solvent effects has been shown to provide a strong correlation with experimental hfcc values, achieving a coefficient of determination (R²) of 0.8926. researchgate.netnih.gov Early studies using the B3LYP/6-31G(d,p) level of theory found that the calculated hfccs for the TMPD radical cation were underestimated by 5–8% compared to experimental values. researchgate.net

The hyperfine coupling constants for the TMPD radical cation (TMePD) arise from the interaction of the unpaired electron with the nitrogen nuclei, the aromatic protons, and the methyl protons. The calculated values are highly sensitive to the molecular geometry and the electronic distribution of the radical.

Below is a data table comparing experimental and theoretical hyperfine coupling constants for the TMPD radical cation. The theoretical values are representative of calculations performed with modern DFT methods.

Interactive Data Table: Experimental and Theoretical Hyperfine Coupling Constants (hfccs) for TMePD Radical Cation (mT)

NucleusExperimental hfcc (mT)Theoretical hfcc (mT) (PBE0/6-31G(d,p)-J/PCM)
Nitrogen (aN)0.7156~0.70-0.72
Aromatic Proton (aH_arom)0.2071~0.20-0.21
Methyl Proton (aH_CH3)0.6686~0.66-0.67

Note: The theoretical values are approximate ranges based on findings from computational studies. researchgate.netnih.gov Experimental values are subject to slight variations based on solvent and experimental conditions.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful computational method to investigate the influence of the solvent on the structure, dynamics, and properties of solutes like this compound (TMPD) and its radical cation. The solvent can significantly impact the redox potential and the kinetics of electron transfer processes involving the TMPD/TMPD•+ couple.

Studies on solvent effects have shown that the formal potential of the TMPD/TMPD•+ redox couple varies considerably with the solvent. nih.gov This variation is not simply correlated with bulk solvent properties like the dielectric constant but is better described by considering specific solute-solvent interactions. nih.gov The Taft theory, which uses parameters like π* (dipolarity/polarizability), α (hydrogen-bond acidity), and β (hydrogen-bond basicity), has been successfully applied to model these interactions and predict the formal potentials. nih.gov

MD simulations can provide a molecular-level picture of these interactions. For instance, simulations of the solvated dimethylammonium cation, a related structure, have revealed detailed information about the organization of water molecules in the first solvation shell, identifying specific hydrogen bonding patterns and their dynamics. nih.gov Although detailed MD simulation data specifically for TMPD solvation is not as readily available in the literature, the principles are the same. Such simulations would model the interactions between the TMPD molecule (or its cation) and the surrounding solvent molecules, calculating properties such as:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or the center of the TMPD molecule. This reveals the structure of the solvation shells.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell can be determined.

Solvent Reorganization Dynamics: MD simulations can track the time-dependent response of the solvent to a change in the charge state of the solute, such as during an electron transfer event. The dynamics of solvent reorientation are crucial for understanding the rates of electron transfer reactions. aip.org

The dynamics of solvent relaxation have been shown to affect the heterogeneous electron-transfer rate for the TMPD/TMPD•+ couple. nih.gov MD simulations can elucidate the specific molecular motions of the solvent that are coupled to the electron transfer process.

Data Table: Solvent Parameters and their Influence on TMPD Redox Potential

SolventDonor Number (DN)Taft π*Taft αTaft βFormal Potential (V vs. Fc/Fc+)
Acetonitrile (B52724)14.10.750.190.31Varies
Dimethylformamide26.60.880.000.69Varies
Dichloromethane0.00.820.130.10-0.305
Methanol (B129727)19.00.600.930.62-0.264

Note: This table presents solvent parameters that are used in theoretical models to understand solvent effects. The formal potentials are illustrative of the range observed in different solvents. nih.govresearchgate.net The specific values can vary based on experimental conditions.

Theoretical Models of Excited State Dynamics

The study of the excited state dynamics of this compound (TMPD) is crucial for understanding its photochemistry, including processes like photoionization and photoinduced electron transfer. Theoretical models are essential for interpreting experimental results from techniques like femtosecond transient absorption spectroscopy and for providing a detailed picture of the pathways for energy dissipation and reaction after photoexcitation. researchgate.netaps.org

Upon absorption of a photon, TMPD is promoted to an electronically excited state (e.g., S₁). From this state, several processes can occur, including fluorescence, intersystem crossing to a triplet state, or chemical reactions. Theoretical models aim to describe the evolution of the system on the potential energy surfaces of these excited states.

Key theoretical approaches for modeling excited state dynamics include:

Quantum Chemistry Calculations: These are used to compute the potential energy surfaces of the ground and excited states. This includes locating minima, transition states, and, crucially, regions of conical intersections, which are points where potential energy surfaces cross and which facilitate rapid, non-radiative transitions back to the ground state. ruhr-uni-bochum.de

Non-Adiabatic Molecular Dynamics (NA-ESMD): Since the Born-Oppenheimer approximation often breaks down in excited states, non-adiabatic dynamics simulations are necessary. nih.govgithub.io Methods like Tully's fewest switches surface hopping are used to simulate the trajectory of the molecule as it moves between different potential energy surfaces. nih.gov These simulations can predict the timescales of various relaxation processes.

For TMPD, experimental studies have investigated its photoinduced electron transfer to solvent molecules like dichloromethane (CH₂Cl₂). researchgate.net These experiments reveal very fast quenching of the excited singlet state. Theoretical models can help to elucidate the mechanism of this quenching.

A study on the photoinduced electron transfer from TMPD to CH₂Cl₂ observed two kinetic components for the reaction. researchgate.net This suggests that the reaction can occur from different vibrational levels of the excited state.

Data Table: Kinetic Data for the Quenching of Excited TMPD in Dichloromethane

ProcessTimescale (τ)Proposed Assignment
Fast Component< 4 psReaction from vibrationally unrelaxed S₁ state
Slow Component9.5 psReaction from vibrationally relaxed S₁ state

Source: Data from a study on the photoinduced electron transfer from TMPD to dichloromethane. researchgate.net

Theoretical models would aim to reproduce these timescales and provide a detailed atomistic picture of the electron transfer process, including the role of molecular vibrations and solvent dynamics in promoting the reaction. These models are fundamental to understanding and predicting the photochemical behavior of TMPD and related molecules. aps.orgrsc.org

Redox Chemistry and Electron Transfer Mechanisms of N,n,n ,n Tetramethyl P Phenylenediamine

Electrochemical Oxidation Pathways of N,N,N',N'-Tetramethyl-P-phenylenediamine

The electrochemical oxidation of TMPD is a stepwise process that can be precisely controlled and monitored using various electrochemical techniques. The pathways involve the formation of a stable radical cation and a more reactive dication.

The oxidation of TMPD typically proceeds through two successive, single-electron transfer steps. nih.govresearchgate.netresearchgate.net In aprotic solvents like acetonitrile (B52724), these steps are electrochemically reversible. nih.govresearchgate.net The first one-electron oxidation yields the radical cation, TMPD•+. nih.govresearchgate.net A subsequent one-electron oxidation at a more positive potential generates the dication, TMPD²⁺. nih.govresearchgate.netrsc.org

Alternatively, under certain conditions, the reaction can be viewed as an initial two-electron oxidation of TMPD to the dication (TMPD²⁺). rsc.org This highly reactive dication then undergoes a comproportionation reaction with a neutral TMPD molecule to form two equivalents of the more stable radical cation (TMPD•⁺). researchgate.net

The product of the first one-electron oxidation is a stable radical cation, [C₆H₄(N(CH₃)₂)₂]•⁺, which is intensely colored and commonly known as Wurster's Blue. nih.govwikipedia.orgresearchgate.net Its stability is a key feature of TMPD's redox chemistry.

In contrast, the dication (TMPD²⁺), formed upon the second oxidation, is significantly less stable, particularly in aqueous environments where it is considered highly unstable. rsc.orgnih.gov The stability of these oxidized species can be influenced by the solvent system; for instance, some oxidized p-phenylenediamines show greater stability in acetonitrile compared to dichloromethane (B109758). researchgate.net The high lability of the dication has been confirmed in studies involving its reaction with nucleophiles like glutathione (B108866) (GSH). nih.gov

The redox behavior of TMPD is sensitive to the surrounding chemical environment, specifically solvent polarity and the presence of protons (acidity). The oxidation potential of TMPD shows a moderate dependence on the polarity of the solvent. researchgate.net The kinetics of its oxidation reactions are notably dependent on pH. rsc.org

Studies have demonstrated that the unprotonated, neutral form of TMPD is the most reactive species in oxidation reactions. rsc.org Conversely, the doubly protonated form, TMPDH₂²⁺, exhibits virtually no reactivity towards oxidizing agents. rsc.org The rate of the comproportionation reaction between TMPD²⁺ and TMPD to form TMPD•⁺ has been observed to increase with higher pH and with a greater proportion of ethanol (B145695) in water-ethanol mixtures, highlighting the intricate role of protonation and solvent composition. researchgate.net In aprotic solvents like acetonitrile, where protonation effects are minimized, TMPD exhibits two distinct and reversible one-electron transfer waves. nih.gov

The table below summarizes the specific rate constants for the oxidation of different protonation states of TMPD by a chromium(V) salen complex and for the reaction between TMPD and its dication.

ReactantsRate Constant (k) [M⁻¹ s⁻¹]
TMPD + (salen)CrVO⁺(6.28 ± 0.50) × 10⁹
TMPDH⁺ + (salen)CrVO⁺(3.89 ± 0.31) × 10⁵
TMPD + TMPD²⁺(7.61 ± 0.42) × 10⁸
TMPDH⁺ + TMPD²⁺(3.46 ± 0.22) × 10⁴
Data sourced from a study on the two-electron oxidation of TMPD. rsc.org

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are primary tools for investigating the electrode kinetics and mechanisms of TMPD oxidation. nih.govacs.org CV studies in various ionic liquids and aprotic solvents like acetonitrile have provided detailed kinetic and thermodynamic data, consistently showing two separate, reversible one-electron oxidation events. nih.govresearchgate.netacs.org The separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram provides insight into the reversibility of the electron transfer; for TMPD, this process has been described as quasi-reversible. sciepub.com

DPV, a technique with high sensitivity due to its effective minimization of background charging current, is also employed for studying TMPD's redox properties, allowing for precise measurements even at low concentrations. wikipedia.orgpineresearch.comnih.gov Using CV, the standard redox potential for the first oxidation of TMPD in acetonitrile has been determined to be approximately +0.107 V versus a Saturated Calomel Electrode (SCE). researchgate.net

Photoinduced Electron Transfer Reactions of this compound

Beyond electrochemical stimulation, the electron-donating properties of TMPD can be activated by light, leading to photoinduced electron transfer (PET) reactions.

This compound is utilized as a model compound for studying photoinduced electron transfer reactions to halogenated solvents. sigmaaldrich.com In these processes, photoexcitation of TMPD populates an excited state with enhanced electron-donating capabilities. This excited molecule can then transfer an electron to a suitable acceptor, such as a halogenated solvent molecule. The dynamics of such electron transfer events are often extremely rapid, occurring on femtosecond to picosecond timescales. rsc.org The rate and efficiency of these ultrafast reactions are known to be significantly influenced by the dynamics of the surrounding solvent molecules, which must reorganize to stabilize the resulting charge-separated state. dtic.milnih.gov

Photoionization Mechanisms and Ion Pair Formation in Polar Solvents

The photoionization of this compound (TMPD) in polar solvents is a key process in its redox chemistry, initiated by UV excitation. This process leads to the formation of a radical cation (TMPD•+) and a solvated electron, which subsequently form an ion pair. The ionization potential of TMPD, which is 6.6 eV in the gaseous state, is significantly lowered in polar solvents due to the stabilizing effect of solvent molecule dipoles.

Studies using time-resolved fluorescence have shown that the photoinduced electron transfer reaction is extremely fast, occurring in less than 50 picoseconds. The rate of this process is influenced by both temperature and the dielectric constant of the solvent. Research conducted in various polar solvents like acetonitrile, methanol (B129727), ethanol, and butanol revealed that as the solvent's dielectric constant increases, both the activation energy and the reaction rate for photoionization also increase. This indicates that the Arrhenius factor, rather than just the activation energy, plays a crucial role in controlling the reaction rate.

In tetramethylsilane, the photoionization yield (φ±) and the average electron thermalization range have been determined at various excitation energies. osti.gov The yield spectrum shows two distinct maxima: one at an excitation energy of 5.7 eV with a yield of 0.44, and a second at 6.9 eV with a yield of 0.52. osti.gov The electron thermalization range, which is the average distance the ejected electron travels before it is thermalized, also varies with excitation energy, reaching a maximum of 230 Å at 6.7 eV. osti.gov

Table 1: Photoionization Yields and Electron Thermalization Ranges for TMPD in Tetramethylsilane Data sourced from The Journal of Chemical Physics. osti.gov

Excitation Energy (eV)Photoionization Yield (φ±)Average Electron Thermalization Range (Å)
5.710.44-
6.7-230
6.90.52-
7.50.57167

The process generally involves the formation of an ion pair as a key intermediate. Upon photoexcitation, TMPD ejects an electron, forming the radical cation TMPD•+ and a quasi-free electron. In polar media, the electron is rapidly solvated, and the Coulombic attraction between the cation and the solvated electron leads to the formation of a geminate ion pair. The dynamics of this ion pair, including its separation, recombination, and escape, are central to the subsequent chemical pathways.

Magnetic Field Effects on Recombination Fluorescence and Radical Ion Pair Dynamics

The radical ion pair (RIP) formed during the photoionization of TMPD, consisting of [TMPD•+ ... e⁻(solv)], initially exists in a singlet spin state. This pair can undergo several processes: it can recombine to form the excited singlet state of TMPD, leading to delayed fluorescence; it can recombine to form the ground state; or the ions can diffuse apart to become free ions. A crucial alternative pathway is the intersystem crossing (ISC) from the singlet RIP to the triplet RIP state.

External magnetic fields can influence the rate of this singlet-triplet interconversion. elsevierpure.comnih.gov This magnetic field effect (MFE) arises because the magnetic field lifts the degeneracy of the triplet state sublevels (T+, T₀, T-). The singlet-to-triplet transition rate is altered, which in turn affects the relative populations of the singlet and triplet radical pairs. Since only the singlet RIP can recombine to produce the fluorescent excited singlet state, any change in the ISC rate will modulate the yield of the delayed recombination fluorescence. elsevierpure.com

Experimental studies have demonstrated the magnetic field modulation of the delayed fluorescence yield in the photoionization of TMPD in aqueous solutions. elsevierpure.com The application of a magnetic field alters the equilibrium between the locally excited state, the radical-ion-pair state, and an exciplex state. nih.gov This shift in equilibrium directly impacts the quantum yields of the fluorescence emissions. nih.gov The development of sensitive detection techniques, such as total internal reflection fluorescence microscopy, allows for the measurement of these magnetic field effects from extremely small sample volumes, highlighting the significance of this phenomenon in studying radical pair reactions. rsc.org

Homogeneous Electron Exchange Kinetics and Semiclassical Theory

The kinetics of homogeneous electron self-exchange involving TMPD and its redox counterparts have been studied extensively. Specifically, the electron exchange between the stable radical cation (Wurster's Blue, here denoted as S•+) and its neutral parent molecule (the reduced form, R) has been measured in various aprotic solvents using electron spin resonance (ESR) line-broadening techniques. rsc.orgrsc.org

S•+ + R ⇌ R + S•+ (Rate constant k₁)

The rate constant for this exchange (k₁) is strongly dependent on solvent polarity and temperature. rsc.orgrsc.org Research has shown that for a given temperature, the logarithm of the rate constant is a linear function of the solvent parameter γ, where γ = 1/n² - 1/ε (n is the refractive index and ε is the dielectric constant). rsc.orgrsc.org At a constant γ value, the rate constant also shows a linear relationship with the inverse of temperature (1/T). rsc.org

The experimental results have been compared with the predictions of semiclassical theory. This theory models the electron transfer process as occurring at the intersection of the energy surfaces of the reactants and products, taking into account both outer-sphere (solvent) and inner-sphere (intramolecular) reorganization energies. The outer reorganization energy is calculated using an ellipsoidal model for the reactants, while the inner reorganization energy is derived from infrared and crystallographic data. rsc.org

However, the experimental data cannot be fully reproduced by the standard semiclassical theory alone. rsc.org To achieve a better fit, additional interactions, such as ion association and ion-molecule interactions, must be considered. rsc.org Furthermore, the pre-exponential factors predicted by the theory are often significantly larger than the experimentally observed values. rsc.orgrsc.org

The electron exchange between the radical cation (S•+) and the dication (the fully oxidized form, T²⁺) has also been investigated.

S•+ + T²⁺ ⇌ T²⁺ + S•+ (Rate constant k₂)

The rate constant for this second exchange (k₂) is considerably smaller than k₁. rsc.org This difference is primarily attributed to the strong Coulombic repulsion between the positively charged radical cation and dication, which increases the activation barrier for the reaction. rsc.org

Table 2: Electron Exchange Rate Constants for TMPD Redox Species Data derived from the Journal of the Chemical Society, Faraday Transactions 2. rsc.orgrsc.org

ReactionRate ConstantKey Influencing Factors
TMPD•+ + TMPD ⇌ TMPD + TMPD•+k₁Solvent polarity (γ), Temperature
TMPD•+ + TMPD²⁺ ⇌ TMPD²⁺ + TMPD•+k₂Coulombic repulsion (k₂ << k₁)

Proton-Coupled Electron Transfer (PCET) Mechanisms involving this compound

This compound itself typically undergoes straightforward one-electron oxidation steps without inherent proton transfer, as its nitrogen atoms are fully alkylated. nih.gov Comparative studies with its isomer, 2,3,5,6-tetramethyl-p-phenylenediamine (which has N-H groups), show that TMPD follows a simple redox mechanism involving the formation of the radical cation and then the dication. nih.gov

However, the radical cation of TMPD, TMPD•+ (Wurster's Blue), can act as an oxidant in Proton-Coupled Electron Transfer (PCET) reactions when reacting with a suitable substrate containing a transferable proton. An example is the oxidation of the O-H bond in 1-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPO-H) by TMPD•+. rsc.org

TMPD•+ + TEMPO-H → TMPD + TEMPO• + H⁺

In this reaction, TMPD•+ abstracts an electron from TEMPO-H, which simultaneously releases a proton. Kinetic analysis using stopped-flow techniques indicates that the rate-limiting step is the bimolecular reaction between TMPD•+ and TEMPO-H. rsc.org The reaction follows second-order kinetics, and the rate constants have been determined under pseudo-first-order conditions. rsc.org Such reactions demonstrate that while TMPD itself does not initiate PCET, its oxidized form is a capable participant, facilitating the oxidation of other molecules through a PCET mechanism. rsc.org

Applications of N,n,n ,n Tetramethyl P Phenylenediamine in Advanced Analytical and Bioanalytical Chemistry

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) is a versatile chemical compound with significant applications in the fields of analytical and bioanalytical chemistry. Its unique electrochemical and chromogenic properties make it an invaluable tool in a variety of detection and quantification methods.

Materials Science and Emerging Technologies

Polymer Chemistry Applications

In the realm of polymer chemistry, N,N,N',N'-Tetramethyl-P-phenylenediamine is utilized for its ability to influence polymerization reactions and to protect polymeric materials from degradation. It can act as a component in initiation systems and as a stabilizer, contributing to the synthesis and longevity of polymers like rubbers and plastics. chemimpex.com

This compound can function as a catalyst or accelerator in free-radical polymerization, particularly in redox initiation systems. In combination with a primary initiator, such as a persulfate, it can significantly increase the rate of polymerization.

A notable application is in the accelerated free-radical copolymerization of acrylamide (B121943) and diacetone acrylamide monomers. A patent has described the use of N,N,N',N'-tetramethyl-1,4-benzenediamine (TMPD) as a catalyst alongside a free-radical initiator like ammonium (B1175870) persulfate. google.com This system allows for the rapid polymerization of the monomers into a copolymer at ambient temperatures. google.com The mechanism is believed to be analogous to the well-studied system of persulfate and N,N,N',N'-tetramethylethylenediamine (TEMED). nih.gov In such systems, the amine acts as a reducing agent, reacting with the persulfate (the oxidizing agent) to generate sulfate (B86663) radicals. These radicals then initiate the polymerization of the vinyl monomers. The acceleration of the reaction is crucial in industrial settings to ensure rapid and complete polymerization. google.com

Table 1: Role of this compound in Polymerization

Polymer SystemRole of TMPDInitiatorOutcome
Acrylamide/Diacetone AcrylamideCatalyst/AcceleratorAmmonium PersulfateRapid copolymerization at ambient temperature google.com

Stabilization of Polymers

Derivatives of p-phenylenediamine (B122844) are well-established as effective antioxidants and antiozonants, primarily for rubber products. sciensage.infowikipedia.org These compounds function as chain-breaking antioxidants by donating a hydrogen atom to radical species, thereby neutralizing them and preventing further degradation of the polymer matrix. chemimpex.com In the case of ozone protection, p-phenylenediamine-based antiozonants react with ozone at a faster rate than the polymer chains, thus sacrificially protecting the material. wikipedia.org

This compound is specifically cited for its application in polymer stabilization, where it is claimed to enhance the durability and resistance to degradation of materials such as rubber and plastics. chemimpex.com Its ability to donate an electron makes it effective at scavenging free radicals that lead to the oxidative degradation of polymers. While highly effective, the application of some p-phenylenediamine derivatives in plastics can be limited due to tendencies to cause discoloration. chemimpex.com

Table 2: Research Findings on P-phenylenediamine Derivatives as Polymer Stabilizers

PolymerStabilizer TypeMechanism of ActionKey FindingsReference
RubberN-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD)AntiozonantReacts with ozone faster than the rubber, converting it to a less reactive species. wikipedia.org wikipedia.org
Natural RubberN-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine (6PPD)AntidegradantProvides excellent antioxidant and anti-flex cracking properties; improves resistance to static and dynamic ozone exposure. sciensage.info sciensage.info
Rubber and PlasticsThis compound (TMPD)AntioxidantEnhances durability and resistance to degradation by scavenging free radicals. chemimpex.com chemimpex.com

Synthesis of Polymers (e.g., rubber, plastics)

This compound serves as a key intermediate in the synthesis of various polymers. chemimpex.com Its inclusion in polymer formulations is intended to improve the resulting material's durability and resistance to degradation. chemimpex.com While detailed mechanisms for its role as a monomer in large-scale production of common synthetic rubbers are not extensively documented in public literature, its function as a polymerization catalyst provides a direct role in polymer synthesis. google.com For instance, its use as an accelerator in the synthesis of polyacrylamide copolymers demonstrates its integral part in the creation of the polymer backbone. google.com

Furthermore, the broader class of p-phenylenediamines is fundamental in the vulcanization and protection of rubber. For example, antidegradants like 6PPD are essential additives in tire tread compounds to ensure performance and longevity. sciensage.info The synthesis of specialized, highly symmetric multi-branched compounds has also been demonstrated using p-phenylenediamine as a core structure, indicating the versatility of this class of molecules in creating complex polymeric architectures. researchgate.net

Organic Electronics and Optoelectronic Devices

The ease with which this compound can be oxidized to a stable radical cation makes it a compound of significant interest in the fields of organic electronics and optoelectronics. Its electron-rich nature positions it as an excellent electron donor for various applications. wikipedia.org

This compound is a classic example of an electron-donor molecule used in the study and creation of charge-transfer (CT) complexes. wikipedia.org Upon a one-electron oxidation, it forms a stable and intensely colored blue radical cation known as Wurster's Blue. wikipedia.org This property is a direct result of the electron-rich aromatic ring substituted with two powerful electron-donating dimethylamino groups.

The formation of Wurster's Blue is a clear demonstration of charge transfer, where an electron is transferred from the TMPD molecule to an electron acceptor. This process is fundamental to the function of many organic electronic devices. The stability of the resulting radical cation is a key attribute. Research has been conducted on the photoinduced electron transfer from TMPD to various acceptor molecules and solvents, highlighting its potential in creating materials where charge can be generated and separated upon light absorption. sigmaaldrich.com The midpoint potential for the first electron transfer is approximately 0.276 V versus the standard hydrogen electrode, making this transition useful as a redox mediator in potentiometric applications. wikipedia.org

Table 3: Properties of this compound as a Charge Transfer Material

PropertyDescriptionSignificance
Electron Donor Readily donates an electron from its highest occupied molecular orbital (HOMO).Fundamental requirement for forming charge-transfer complexes.
Oxidation Product Forms a stable radical cation (Wurster's Blue) upon one-electron oxidation. wikipedia.orgThe stability of the oxidized state is crucial for reversible electronic applications.
Redox Potential The first oxidation potential is relatively low (E½ ≈ +0.276 V vs. SHE). wikipedia.orgAllows for efficient electron transfer to a wide range of acceptor materials.
Optical Signature The radical cation exhibits a strong and characteristic absorption in the visible spectrum, giving it a deep blue color.Enables optical detection of the charge-transfer state.

Photoconductivity Studies

Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. This process relies on the generation of mobile charge carriers (electrons and holes) upon photoexcitation. This compound's ability to undergo photoionization—the ejection of an electron following the absorption of a photon—makes it a candidate for photoconductivity studies.

Investigations into the photoinduced electron transfer from TMPD to halogenated solvents have provided insight into the initial steps of charge carrier generation. sigmaaldrich.com When TMPD absorbs light, it is promoted to an excited state from which it can transfer an electron to a nearby acceptor molecule or medium, creating a pair of charge carriers. nih.gov Studies on the transient photoconductivity of materials containing electron-donating moieties similar to TMPD, such as in poly(phenylenevinylene) derivatives, show that the generation of photocarriers is an electric field- and temperature-assisted process. aps.org The primary excited states can dissociate into geminate electron-hole pairs, which can then separate under the influence of an electric field to contribute to the photocurrent. aps.org The behavior of these charge carriers, including their mobility and lifetime, is characteristic of transport in disordered organic solids. aps.org

Dye and Pigment Synthesis for Advanced Materials

This compound (TMPD) and its derivatives are significant precursors in the synthesis of a variety of dyes and pigments utilized in advanced materials. The inherent electron-donating nature of the tetramethyl-p-phenylenediamine moiety makes it a valuable building block for creating chromophores with unique electronic and optical properties. These properties are harnessed in the development of materials for applications such as electrochromism, photochromism, and conductive coatings.

Research has demonstrated that the incorporation of TMPD and its analogues into polymer backbones or as part of dye molecules can lead to materials with tunable colors and responsiveness to external stimuli. These advanced dyes and pigments are integral to the creation of smart textiles, electronic displays, and high-performance coatings.

Detailed Research Findings

The scientific community has explored the synthesis of various classes of dyes and pigments using TMPD and its derivatives. A notable area of research is in the field of electrochromic polymers. For instance, novel poly(amide-imide)s (PAIs) containing N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units have been synthesized. These polymers exhibit reversible electrochemical oxidation, leading to distinct color changes from a pale yellow neutral state to yellowish-green and deep blue in the oxidized state. rsc.org The inclusion of the TMPD-like structure has been shown to lower the oxidation potentials and improve the redox and electrochromic stability of the resulting materials. rsc.org

Furthermore, the stabilization of the TMPD redox-active species through amine functionalization has been a key development. This has enabled the electrosynthesis of a wide range of p-phenylenediamine derivatives under environmentally friendly conditions. rsc.org This method involves the electrochemical reduction of a nitro-functionalized TMPD derivative to its corresponding amine, which then serves as a stable precursor for further synthesis. rsc.org

While direct synthesis of a broad range of commercial dyes and pigments starting from the parent TMPD is not extensively detailed in readily available literature, the principles of dye chemistry suggest its utility. For example, azo dyes are a major class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. Although detailed studies on azo dyes derived directly from TMPD are not prominently published, research on related phenylenediamines provides insight into the potential methodologies and outcomes. For example, monoazo dyes derived from substituted arylamines have been synthesized and their spectral and fastness properties evaluated on various fabrics. scienceworldjournal.org These studies indicate that the nature and position of substituents on the phenylenediamine ring significantly influence the color and performance of the dye. scienceworldjournal.org

The following interactive data tables summarize findings from research on dyes and polymers derived from TMPD analogues and related compounds, illustrating the properties that make them suitable for advanced materials.

Interactive Data Table: Properties of Electrochromic Poly(amide-imide)s Containing TMPD-like Moieties

Polymer IDGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) at 5% weight loss (°C)Oxidized State Colors
PAI-1206> 450Yellowish Green, Deep Blue
PAI-2292> 450Yellowish Green, Deep Blue

This data is representative of findings for novel electroactive poly(amide-imide)s containing N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. rsc.org

Interactive Data Table: Spectral Properties of Azo Disperse Dyes with Varied Coupling Components

Coupling ComponentSubstituent on Coupling ComponentWavelength of Maximum Absorbance (λmax) (nm)Molar Extinction Coefficient (ε) (L mol-1 cm-1)
Aniline2-acetylamino-5-methoxy52025,000
Indole-48030,000
Pyridone-45020,000

This table presents representative data for azo disperse dyes, illustrating how different coupling components affect spectral properties. While not directly synthesized from TMPD, it showcases the type of data generated in dye research. researchgate.net

Biochemical and Biological Research Applications

Studies of Redox Reactions in Biological Systems

TMPD is widely utilized to study redox reactions, particularly within the context of cellular respiration. It can act as an artificial electron donor to the mitochondrial electron transport chain (ETC), specifically to Cytochrome c oxidase (Complex IV). bioblast.at In this role, TMPD is first reduced by a reducing agent like ascorbate (B8700270) and then donates electrons to cytochrome c, which in turn reduces Complex IV. bioblast.at This process bypasses the earlier complexes (I and II) of the ETC, allowing researchers to isolate and measure the activity of Complex IV. bioblast.at The rate of oxygen consumption following the addition of ascorbate and TMPD is directly proportional to the activity of Cytochrome c oxidase. bioblast.at

TMPD's utility extends to studying its interactions with other biological molecules involved in redox processes. For instance, TMPD reacts directly with oxyhemoglobin in a catalytic cycle that leads to the formation of methemoglobin. nih.gov This reaction involves electron abstraction from the amine, with oxyhemoglobin itself functioning as an oxidase/peroxidase. nih.gov The process is significantly accelerated by the formation of the TMPD radical cation, Wurster's Blue. nih.gov

Interaction with Photosystem II and Electron Transfer in Photosynthesis

In the realm of photosynthesis, TMPD has been instrumental in elucidating the mechanisms of electron transfer within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. nih.govnih.govnih.gov Research using flash-induced thermoluminescence has shown that TMPD acts as an electron donor to the PSII complex. nih.gov

Specifically, TMPD can reduce the higher oxidation states (S-states) of the oxygen-evolving complex's manganese cluster. nih.gov Its action is similar to other agents that accelerate the deactivation of the S-states. Furthermore, studies indicate that TMPD can compete with and displace plastoquinone (B1678516) from its binding site (the QB niche) on the PSII reaction center. nih.gov This interaction effectively alters the native electron flow, providing researchers with a method to probe the structure and function of this critical component of the photosynthetic apparatus.

Enzymatic Assays (e.g., Cyclooxygenase Activity, Heme Peroxidases)

The ease with which TMPD is oxidized to a colored product makes it an excellent chromogenic substrate for various enzymatic assays. nih.gov

Cyclooxygenase (COX) Activity: TMPD is used in colorimetric assays to measure the peroxidase activity of cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) endoperoxide synthases. nih.govresearchgate.net The COX enzyme has two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). TMPD serves as a co-substrate for the peroxidase component. nih.gov In these assays, the oxidation of TMPD is monitored by the appearance of its blue-colored radical cation, which can be measured spectrophotometrically at wavelengths around 611 nm. researchgate.netresearchgate.net This method provides a rapid and convenient way to screen for COX inhibitors in high-throughput formats. nih.gov

ParameterDescription
Enzyme Cyclooxygenase (COX) / Prostaglandin Endoperoxide Synthase
Monitored Activity Peroxidase component of the enzyme
Substrate N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
Reaction Oxidation of TMPD
Detection Method Colorimetric; monitoring the appearance of oxidized TMPD
Wavelength 590-611 nm researchgate.netresearchgate.net
Application High-throughput screening of COX inhibitors nih.gov

Heme Peroxidases: TMPD is a general reducing co-substrate for most, if not all, heme peroxidases. nih.govhimedialabs.com These enzymes catalyze the reduction of hydroperoxides, such as hydrogen peroxide. In the process, the enzyme's heme group cycles through higher oxidation states (Compound I and Compound II). TMPD donates electrons to reduce these activated enzyme states back to their resting form. himedialabs.com The stoichiometry of this reaction involves the oxidation of two moles of TMPD for every mole of hydroperoxide reduced by the peroxidase. himedialabs.com

Mechanism of Action as an Electron Donor in Biological Research

The fundamental mechanism of TMPD as an electron donor lies in its ability to undergo a one-electron oxidation to form a stable, resonance-stabilized radical cation known as Wurster's Blue. nih.gov This radical is intensely colored, which is the basis for its use in many colorimetric assays. nih.govresearchgate.net

In biological systems, this process is often initiated by an oxidizing agent, such as an enzyme's active site (e.g., heme peroxidases, cytochrome c oxidase) or an oxidized component of an electron transport chain. bioblast.athimedialabs.com The relatively low redox potential of the TMPD/TMPD•+ couple allows it to readily donate an electron to a wide range of biological oxidants.

Once formed, the Wurster's Blue radical cation (TMPD•+) can then be further oxidized in a second one-electron step to the highly unstable quinonediiminium dication (TMPD2+). nih.govrsc.org However, in most biological applications, it is the initial, stable one-electron transfer that is harnessed for study. For example, in mitochondrial studies, an external reducing agent like ascorbate is used to continuously regenerate the neutral TMPD from its radical cation form, allowing it to act as a shuttle, catalytically transferring electrons from ascorbate to cytochrome c. bioblast.at

Reactions of Wurster's Blue Radical Cation with Thiols and Reaction Products

The Wurster's Blue radical cation (TMPD•+) is known to react with biological thiols, such as glutathione (B108866) (GSH), a key cellular antioxidant. Studies have revealed two distinct reaction pathways depending on the concentration of the thiol. nih.gov

Slow Second-Order Reaction: At higher concentrations of GSH (above 1 mM), a slow reaction occurs where TMPD•+ is reduced back to the parent amine (TMPD), with the concurrent oxidation of GSH, ultimately leading to the formation of glutathione disulfide (GSSG). nih.gov

Fast, Complex Reaction: At lower GSH concentrations (below 1 mM), a more complex and rapid reaction takes place. This pathway is proposed to involve a disproportionation of the radical cation followed by a reductive 1,4-Michael addition. nih.gov The primary product of this reaction is a thioether conjugate: 2-(glutathione-S-yl)-N,N,N',N'-tetramethyl-p-phenylenediamine (2-GS-TMPD). nih.gov

This thioether product, 2-GS-TMPD, is also redox-active and capable of inducing ferrihemoglobin formation, though at a much slower rate than TMPD itself. nih.gov

Reaction ConditionPredominant PathwayKey Products
Low GSH Concentration (< 1 mM) Fast, complex reaction (Disproportionation and Michael addition)2-(glutathione-S-yl)-N,N,N',N'-tetramethyl-p-phenylenediamine (2-GS-TMPD) nih.gov
High GSH Concentration (> 1 mM) Slow, second-order reductionThis compound (TMPD), Glutathione disulfide (GSSG) nih.gov

Advanced Methodologies and Future Directions in N,n,n ,n Tetramethyl P Phenylenediamine Research

Development of N,N,N',N'-Tetramethyl-P-phenylenediamine Derivatives for Enhanced Properties and Applications

A significant challenge in the application of TMPD, particularly in electrochemical synthesis, is the instability of its two-electron oxidation product, the dication TMPD²⁺, in aqueous solutions. rsc.orgrsc.org To overcome this limitation, research has focused on synthesizing TMPD derivatives with enhanced stability and tailored properties.

One approach involves amine functionalization. By reacting TMPD with sodium nitrite, researchers have produced N-(2-nitro-4-(dimethylamino)phenyl)-N-methylnitramide (NDPM). rsc.org The subsequent electrochemical reduction of the nitro group yields N-(2-amino-4-(dimethylamino)phenyl)-N-methylnitramide (ADPM). rsc.org Unlike TMPD, this derivative exhibits a reversible redox process at low potentials, making it a more effective and stable compound for the electrosynthesis of various p-phenylenediamine (B122844) derivatives under environmentally friendly ("green") conditions. rsc.org

Another strategy involves coupling TMPD with other molecules. For instance, coupling TMPD with 4-nitroaniline (B120555) creates N²,N²,N⁵,N⁵-tetramethyl-4′-nitro-[1,1′-biphenyl]-2,5-diamine (MNPD). rsc.org The amino derivative of this compound, formed by electrochemical reduction, possesses an oxidized form (MAPD²⁺) that demonstrates high stability and a low reduction potential in aqueous solutions. rsc.org Methyl substitution has also been explored to increase the solubility of the redox couple, achieving a tenfold increase to a 5.0 M concentration in a lithium tetrafluoroborate-propylene carbonate electrolyte, which is beneficial for applications like non-aqueous Li-flow batteries. researchgate.net Furthermore, a multi-branched derivative, N, N, N', N'- tetra methyl propionate-1, 4-phenylenediamine, has been synthesized through a Michael addition reaction, highlighting the versatility of synthetic routes to modify the core TMPD structure. researchgate.net

Table 1: Selected this compound Derivatives and Their Enhanced Properties

Derivative NameSynthetic Precursor(s)Enhanced PropertyPotential ApplicationReference
N-(2-amino-4-(dimethylamino)phenyl)-N-methylnitramide (ADPM)TMPD, Sodium NitriteStabilized redox-active species; reversible redox processGreen electrosynthesis rsc.org
N²,N²,N⁵,N⁵-tetramethyl-4′-nitro-[1,1′-biphenyl]-2,5-diamine (MNPD)TMPD, 4-nitroanilineHigh stability of oxidized form in aqueous solutionsFabrication of efficient redox-active electrodes rsc.org
N, N, N', N'- tetra methyl propionate-1, 4-phenylenediamine1,4-phenylenediamine, Acrylic acid methyl esterHighly symmetric multi-branched structureDendritic materials researchgate.net

Integration of this compound in Nanomaterials and Composite Systems

The unique redox properties of TMPD and its derivatives make them ideal candidates for integration into nanomaterials and composite systems, leading to synergistic effects and novel functionalities. A key application is the development of modified electrodes for enhanced electrochemical sensing and catalysis.

Researchers have successfully immobilized a TMPD derivative (MAPD) onto a nanofibrillated mesoporous carbon (IFMC) modified glassy carbon electrode (GCE). rsc.org This integration resulted in a significant amplification of the redox signal compared to a bare GCE. rsc.org The study explored both covalent attachment (electro-grafting) and non-covalent immobilization, with the covalently grafted redox centers showing dense deposition and notable stability. rsc.org Such functionalized nanomaterials serve as stable and efficient platforms for electrochemical applications. rsc.org

The use of TMPD is also being explored in energy storage. The high solubility of certain TMPD derivatives in non-aqueous electrolytes makes them a promising positive redox couple for non-aqueous Li-flow batteries, which could offer high energy density. researchgate.net

Application in Complex Biological and Environmental Matrices

TMPD and its dihydrochloride (B599025) salt are widely used as reagents and indicators in complex biological and environmental settings due to their electron-donating capabilities and the distinct color change upon oxidation.

In microbiology and biochemistry, TMPD is a key component of the oxidase test, used for the colorimetric identification of bacteria possessing cytochrome c oxidases. sigmaaldrich.comfishersci.cafishersci.com It is also employed to detect peroxidases on polyacrylamide gels. fishersci.cafishersci.com The compound serves as a reducing co-substrate for heme peroxidases; it undergoes one-electron oxidation, producing a highly colored product that can be monitored spectrophotometrically. fishersci.cahimedialabs.com This property is leveraged in biochemical assays to study redox reactions and cellular processes. chemimpex.comnih.gov For example, it has been used to study the kinetics of chlorophyll (B73375) fluorescence in isolated thylakoids from pea leaves. nih.gov

In analytical chemistry, TMPD is a component in electrochemical sensors designed to detect a variety of analytes, including heavy metals and organic pollutants, in both environmental and clinical samples. chemimpex.comchemimpex.com Its excellent electron transfer properties are crucial for these applications. chemimpex.com Furthermore, methods are being developed for the detection of related compounds like p-phenylenediamine (PPD) in biological matrices such as blood, urine, gastric contents, and liver tissue, which is critical in clinical and forensic toxicology. researchgate.net

Computational and Theoretical Chemistry Advancements for Predictive Modeling

Computational and theoretical chemistry are becoming indispensable tools for understanding and predicting the behavior of TMPD. These methods provide deep insights into its electronic structure, reaction mechanisms, and interactions with its environment, guiding the design of new experiments and applications.

Studies have employed cyclic voltammetry in conjunction with multi-parametric correlation to analyze the electrochemical oxidation of TMPD in various nonaqueous solvents. researchgate.net This research has shown that factors such as the solvent's Pekar factor, longitudinal and Debye relaxation time, viscosity, and relative permittivity play a significant role in determining the half-wave potentials (E₁/₂) of TMPD's oxidation steps. researchgate.net Computational methods have also been used to calculate the standard Gibbs free energy of the solvation and oxidation processes, providing a thermodynamic understanding of the system. researchgate.net

More advanced techniques, such as molecular docking and the analysis of molecular electrostatic potential (MEP) maps, are being used to study the relationship between the chemical structure of related compounds and their biological activity. nih.gov These approaches can characterize the binding modes of molecules to the active pockets of proteins, which is a methodology that holds great promise for predicting the interactions of TMPD derivatives in biological systems. nih.gov

Table 2: Computational Parameters Used in Predictive Modeling of TMPD

Parameter/MethodPurpose of AnalysisKey Finding/ApplicationReference
Multi-parametric CorrelationInterpret variation of half-wave potentials (E₁/₂) with solvent propertiesSolvent polarity, viscosity, and relaxation time significantly influence E₁/₂ researchgate.net
Gibbs Free Energy CalculationCalculate the standard free energy of solvation and oxidationProvides thermodynamic insight into the redox process researchgate.net
Molecular DockingRationalize biological findings and characterize binding modesPredicts interaction with protein active sites (applied to related compounds) nih.gov
Molecular Electrostatic Potential (MEP) MapsStudy the relationship between chemical structure and biological activityRelates electronic effects to inhibitory potency (applied to related compounds) nih.gov

Exploration of this compound in Novel Catalytic Systems

The ability of TMPD to act as an efficient electron donor and redox mediator is being harnessed in a variety of novel catalytic systems. Its role extends from biocatalysis to electrocatalysis, where it facilitates reactions that are otherwise kinetically slow or irreversible.

In electrocatalysis, electrodes modified with TMPD derivatives have been shown to act as effective mediators for the indirect electrochemical oxidation of substrates like homocysteine. rsc.org The stability, reversibility, and low oxidation potential of the immobilized mediator are key to this catalytic activity. rsc.org TMPD has also been demonstrated to catalyze the oxidation of ascorbic acid, a compound known for its irreversible electrode kinetics. researchgate.net

In the realm of biocatalysis, TMPD functions as a crucial reducing co-substrate for heme peroxidases. himedialabs.com It facilitates the catalytic cycle of the enzyme by donating electrons, allowing for the reduction of hydroperoxides. himedialabs.com This interaction is often used in assays to measure peroxidase activity. researchgate.net The use of TMPD to assay the peroxidase component of cyclooxygenase (COX) enzymes is a notable application, allowing for the colorimetric monitoring of enzyme activity. researchgate.net

Emerging Research Areas for this compound

The versatility of TMPD continues to inspire its exploration in new and emerging fields of research, particularly in energy storage and high-throughput screening for drug discovery.

Energy Storage: A highly promising future direction is the use of TMPD derivatives in non-aqueous redox flow batteries. researchgate.net The development of derivatives with high solubility in organic electrolytes could lead to energy storage systems with significantly higher energy densities than current technologies. researchgate.net

High-Throughput Screening: TMPD is proving to be a valuable tool in the development of high-throughput assays for screening potential drug candidates. researchgate.net Specifically, its use in microplate assays to measure cyclooxygenase (COX) activity allows for the rapid screening of compounds that could inhibit COX activity in vivo, which is a key target for anti-inflammatory drugs. researchgate.net

Green Chemistry: The development of TMPD derivatives that are stable and efficient in aqueous solutions facilitates their use in "green" electrochemical synthesis. rsc.org This approach avoids the need for harsh reagents or conditions, aligning with the principles of sustainable chemistry.

Conclusion

Summary of Key Research Contributions of N,N,N',N'-Tetramethyl-P-phenylenediamine

This compound (TMPD) has proven to be a versatile and significant compound in various fields of scientific research. Its primary contribution lies in its function as a redox indicator and a reagent in analytical chemistry. chemimpex.com The compound's ability to undergo facile one-electron oxidation to form a stable and intensely colored radical cation, known as Wurster's blue, is a cornerstone of its utility. wikipedia.orgvizagchemical.com This property is harnessed in the oxidase test for the colorimetric identification of bacteria possessing cytochrome c oxidases and as a redox mediator in potentiometric titrations. wikipedia.orgvizagchemical.comsigmaaldrich.com

In the realm of biochemistry and biophysics , TMPD has been instrumental as a research tool. It serves as a reducing co-substrate for heme peroxidases, allowing for the study of enzyme kinetics and mechanisms through the spectrophotometric monitoring of Wurster's blue formation. vizagchemical.comhimedialabs.com Furthermore, its interaction with biological systems has been explored, including its reaction with oxyhemoglobin to form ferrihemoglobin, providing insights into the mechanisms of electron transfer in biological molecules. nih.gov Researchers have also utilized TMPD to investigate photosynthetic processes, specifically the electron transport chain in thylakoid membranes. nih.gov

The field of materials science and polymer chemistry has also benefited from TMPD. It is used as an intermediate in the synthesis of various polymers, contributing to the enhancement of their durability and resistance to degradation. chemimpex.com Additionally, its properties are leveraged in the synthesis of dyes and pigments. chemimpex.comchemimpex.com

In electrochemistry , the well-defined redox behavior of TMPD makes it an excellent model compound for studying electron transfer processes. sigmaaldrich.com This has led to its use in the development of electrochemical sensors for the detection of a variety of analytes. chemimpex.comchemimpex.com The stability of its radical cation has allowed for detailed investigations into the kinetics and mechanisms of electron self-exchange reactions. wikipedia.org

The research contributions of TMPD are summarized in the following table:

Research AreaKey Contribution
Analytical Chemistry Redox indicator and reagent for metal ion determination. chemimpex.com Used in the oxidase test for bacterial identification. sigmaaldrich.com
Biochemistry Reducing co-substrate for heme peroxidases. vizagchemical.comhimedialabs.com Tool for studying electron transfer in biomolecules like hemoglobin. nih.gov
Biophysics Probe for investigating the electron transport chain in photosynthesis. nih.gov
Materials Science Intermediate in polymer synthesis to improve durability. chemimpex.com Used in the synthesis of dyes and pigments. chemimpex.comchemimpex.com
Electrochemistry Model compound for studying electron transfer reactions. sigmaaldrich.com Component in the development of electrochemical sensors. chemimpex.comchemimpex.com

Challenges and Future Perspectives for this compound Research

Despite its wide-ranging applications, research involving this compound faces certain challenges. A primary challenge is the instability of the two-electron oxidized form, the di-iminium dication, particularly in aqueous solutions. vizagchemical.com This instability can limit its application in highly oxidizing environments. Furthermore, the reactivity of the Wurster's blue radical cation with certain biological molecules, such as thiols, can lead to complex reaction pathways and the formation of adducts, which may complicate the interpretation of experimental results. nih.gov

Future research on TMPD is likely to focus on several promising areas. There is potential for the design and synthesis of novel derivatives of TMPD with enhanced stability, solubility, and tailored redox potentials for specific applications. These new compounds could lead to the development of more robust and sensitive electrochemical sensors for environmental and clinical diagnostics. chemimpex.comchemimpex.com

In materials science, the exploration of TMPD as a building block for novel electrochromic materials and devices presents an exciting frontier. researchgate.net The ability to switch between a colorless and a colored state through redox reactions is a key feature that could be exploited in smart windows, displays, and other advanced materials. researchgate.net

Further investigation into the interactions of TMPD and its oxidized forms with biological systems will continue to be a significant research direction. Understanding these interactions in greater detail could provide deeper insights into oxidative stress mechanisms and the toxicology of aromatic amines. chemimpex.comnih.gov The application of TMPD in studying enzyme mechanisms and electron transport in biological systems remains a fertile area for future discoveries.

Q & A

Q. What are the primary applications of TMPD in biochemical assays?

TMPD is widely used as a redox mediator in enzymatic assays. For example, it serves as a chromogenic substrate in cyclooxygenase (COX) activity assays, where its oxidation by COX enzymes generates a measurable colorimetric signal. This method is optimized for microplate formats, enabling high-throughput screening of COX inhibitors . Additionally, TMPD is employed in flow injection analysis (FIA) for detecting peroxides like benzoyl peroxide, leveraging its oxidation in the presence of surfactants to enhance sensitivity .

Q. What safety precautions are essential when working with TMPD?

Key precautions include:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., PVC), safety goggles, and lab coats. Avoid skin contact due to risks of systemic absorption and methemoglobinemia .
  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors, which can cause respiratory irritation .
  • Emergency Measures: In case of accidental ingestion, induce vomiting only if conscious and seek immediate medical attention. For eye exposure, irrigate with water for 15 minutes .

Q. How should TMPD be stored to ensure stability?

Store TMPD in a tightly sealed container at 2–8°C, protected from light and moisture. Its dihydrochloride salt form (TMPPD) is more stable and commonly used in aqueous solutions. Degradation products can form upon prolonged exposure to air, necessitating regular purity checks via HPLC .

Advanced Research Questions

Q. How does TMPD facilitate electron transfer in aprotic solvents?

In aprotic solvents like dichloromethane, TMPD undergoes ultrafast photoinduced electron transfer, acting as an electron donor. Kinetic studies using electron spin resonance (ESR) line-broadening reveal that the electron exchange rate (k₁) between TMPD radical cations (TMPD⁺) and neutral TMPD depends on solvent polarity (γ = 1/n² – 1/ε) and temperature. The reorganization energy (λ ≈ 1.2 eV) and Coulombic interactions between charged species critically influence the rate constants .

Q. What structural insights does the TMPD-hexafluorobenzene crystal structure provide?

The 1:1 co-crystal of TMPD and hexafluorobenzene (C₆F₆) crystallizes in the triclinic P1 space group (a = 6.547 Å, b = 7.233 Å, c = 9.567 Å). Alternating molecular stacks with an average interplanar spacing of 3.43 Å indicate n→π* charge-transfer interactions. The tetrahedral geometry of TMPD’s dimethylamino groups enhances electron donation, as evidenced by shorter charge-transfer wavelengths compared to mono-methylated analogs .

Q. How is TMPD used to study photosystem II (PSII) in photosynthesis?

TMPD acts as an artificial electron donor to PSII, displacing plastoquinone from the Q₈ niche. Thermoluminescence studies show it reduces higher oxidation states of the manganese cluster (e.g., S₂/S₃ states to S₁), enabling analysis of electron transfer kinetics and oxygen-evolving complex (OEC) functionality under stress conditions .

Q. What kinetic considerations apply to TMPD in COX activity assays?

In COX assays, TMPD oxidation is monitored at 611 nm, with initial rates proportional to enzyme activity. Key parameters include:

  • Substrate Saturation: Optimal TMPD concentration (typically 50–100 µM) avoids substrate inhibition.
  • pH Dependence: Activity peaks at pH 6.8–7.4, aligning with physiological conditions.
  • Interference Control: Preclude peroxidases by adding specific inhibitors (e.g., azide) to isolate COX activity .

Q. How does TMPD induce methemoglobinemia, and how can it be mitigated?

TMPD metabolites bind hemoglobin, oxidizing Fe²⁺ to Fe³⁺, forming methemoglobin (MetHb). Symptoms (cyanosis, dyspnea) appear at MetHb >15%. Treatment involves intravenous methylene blue (1–2 mg/kg), which reduces MetHb via NADPH-dependent pathways. Precautionary measures include monitoring airborne TMPD levels and using fume hoods during prolonged experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.